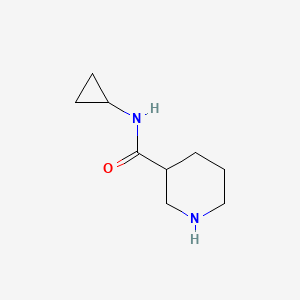

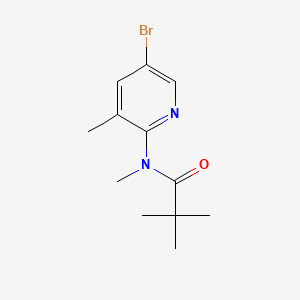

![molecular formula C8H4BrClS B1288040 2-溴-5-氯苯并[b]噻吩 CAS No. 227802-38-2](/img/structure/B1288040.png)

2-溴-5-氯苯并[b]噻吩

描述

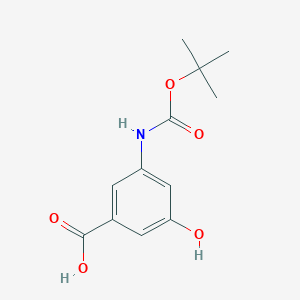

2-Bromo-5-chlorobenzo[b]thiophene is a sulfur-containing heterocyclic compound that is part of the benzo[b]thiophene family. The presence of bromine and chlorine substituents on the thiophene ring suggests potential reactivity for further chemical modifications. The compound is related to various benzo[b]thiophenes that have been synthesized and studied for their chemical properties and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method is a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which includes a Pd-catalyzed C-S bond formation followed by heterocyclization . These methods demonstrate the versatility in synthesizing benzo[b]thiophene derivatives, including those with bromo and chloro substituents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was elucidated from cinnamic acid and thionyl chloride, confirming the proposed structure . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions. For example, hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithiated derivatives, and with magnesium to form Grignard reagents . Bromination and nitration reactions of dibromobenzo[b]thiophenes have been studied, revealing the influence of substituents on the reaction outcome . Additionally, the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene was found to be influenced by its "non-planar" conjugated model .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and density functional theory (DFT) simulations provide insights into the vibrational frequencies and geometric parameters of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also of interest for understanding the reactivity and potential applications of these materials .

科学研究应用

高效合成肾素II拮抗剂

一种高效的SK&F 106686合成路线,利用2-溴-5-氯苯并[b]噻吩作为中间体。通过独特的相转移催化溴乙基化,这种化合物被转化,展示了2-溴-5-氯苯并[b]噻吩在心血管药物开发中的关键作用(Pridgen et al., 1998)。

有机合成的进展

这种化合物在推动有机合成技术方面发挥了重要作用。例如,它作为Suzuki交叉偶联反应中的前体,导致了多样化的2,5-双芳基噻吩的产生,具有在药物化学和材料科学中显著潜力。这种多功能性展示了该化合物在创造具有所需性质的新有机分子中的关键作用(Rasool et al., 2016)。

材料科学和聚合物研究

在材料科学中,2-溴-5-氯苯并[b]噻吩用于合成富勒烯正规聚合物,如聚[3-(烷基硫基)噻吩],展示出适用于电子器件的独特电学和光物理性质。这些聚合物的开发凸显了该化合物在为电子和光伏领域创造先进材料中的重要性(Wu et al., 1996)。

新型催化反应

研究还探索了2-溴-5-氯苯并[b]噻吩在催化反应中的应用,例如CuI/TMEDA催化的环化反应,打开了高效合成苯并[b]噻吩的途径。这种催化方法突显了该化合物在开发增强有机化学中合成效率和产率的新催化过程中的作用(Sun et al., 2011)。

抗菌和抗氧化活性

此外,从2-溴-5-氯苯并[b]噻吩合成的衍生物已经被评估其抗菌和抗氧化活性,在药物应用中显示出潜力。对这种化合物的修饰已经导致发现对特定细菌菌株具有强效活性的分子,表明其在开发新的抗微生物剂中的潜力(Rasool et al., 2015)。

作用机制

Target of Action

Benzo[b]thiophenes, a class of compounds to which 2-bromo-5-chlorobenzo[b]thiophene belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

It’s known that benzo[b]thiophenes can interact with their targets through various mechanisms, such as binding to receptors or enzymes, depending on their specific substitutions .

Biochemical Pathways

Benzo[b]thiophenes are known to be involved in various biochemical pathways depending on their specific substitutions .

Result of Action

Benzo[b]thiophenes are known to have various effects at the molecular and cellular level depending on their specific substitutions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzo[b]thiophenes .

安全和危害

未来方向

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCOTLPKJZWVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594229 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227802-38-2 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。